Cas no 1099661-01-4 (2,6-Diethylbenzene-1-sulfonamide)

2,6-Diethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,6-diethylbenzene-1-sulfonamide
- 2,6-diethylbenzenesulfonamide
- 2,6-Diethylbenzene-1-sulfonamide
-
- MDL: MFCD11650805
- インチ: 1S/C10H15NO2S/c1-3-8-6-5-7-9(4-2)10(8)14(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
- InChIKey: UPQAEHYDBUCFGA-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=CC=CC=1CC)CC)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 256
- トポロジー分子極性表面積: 68.5
- 疎水性パラメータ計算基準値(XlogP): 2.1
2,6-Diethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-272076-0.05g |
2,6-diethylbenzene-1-sulfonamide |
1099661-01-4 | 95% | 0.05g |
$174.0 | 2023-09-10 | |
Enamine | EN300-272076-5.0g |
2,6-diethylbenzene-1-sulfonamide |
1099661-01-4 | 95% | 5g |
$2152.0 | 2023-06-05 | |
Enamine | EN300-272076-10.0g |
2,6-diethylbenzene-1-sulfonamide |
1099661-01-4 | 95% | 10g |
$3191.0 | 2023-06-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032534-1g |
2,6-Diethylbenzene-1-sulfonamide |
1099661-01-4 | 95% | 1g |
¥3717.0 | 2023-04-05 | |
Enamine | EN300-272076-10g |
2,6-diethylbenzene-1-sulfonamide |
1099661-01-4 | 95% | 10g |
$3191.0 | 2023-09-10 | |
Aaron | AR01B3KS-2.5g |
2,6-DIETHYLBENZENE-1-SULFONAMIDE |
1099661-01-4 | 95% | 2.5g |
$2025.00 | 2023-12-16 | |
1PlusChem | 1P01B3CG-100mg |
2,6-DIETHYLBENZENE-1-SULFONAMIDE |
1099661-01-4 | 95% | 100mg |
$369.00 | 2023-12-26 | |
1PlusChem | 1P01B3CG-5g |
2,6-DIETHYLBENZENE-1-SULFONAMIDE |
1099661-01-4 | 95% | 5g |
$2722.00 | 2023-12-26 | |
A2B Chem LLC | AV96368-250mg |
2,6-DIETHYLBENZENE-1-SULFONAMIDE |
1099661-01-4 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AV96368-2.5g |
2,6-DIETHYLBENZENE-1-SULFONAMIDE |
1099661-01-4 | 95% | 2.5g |
$1566.00 | 2024-04-20 |
2,6-Diethylbenzene-1-sulfonamide 関連文献
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
3. Book reviews
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
2,6-Diethylbenzene-1-sulfonamideに関する追加情報
Introduction to 2,6-Diethylbenzene-1-sulfonamide (CAS No. 1099661-01-4)
2,6-Diethylbenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1099661-01-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the sulfonamide class, a group of molecules known for their diverse biological activities and applications in medicinal chemistry. The structural features of 2,6-Diethylbenzene-1-sulfonamide, particularly its aromatic ring substituted with ethyl groups at the 2 and 6 positions and a sulfonamide functional group at the 1 position, contribute to its unique chemical properties and potential therapeutic benefits.
The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore in many drugs, exhibiting properties such as high solubility in water, stability under various conditions, and the ability to form hydrogen bonds. These characteristics make sulfonamides valuable in drug design, particularly for their antimicrobial and anti-inflammatory effects. The ethyl groups in 2,6-Diethylbenzene-1-sulfonamide further modify its electronic and steric properties, influencing its interactions with biological targets. This compound's molecular structure suggests potential applications in the development of novel therapeutic agents targeting various diseases.
In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of benzene sulfonamides. Studies have shown that modifications of the benzene ring and the sulfonamide group can significantly alter the biological activity of these compounds. For instance, research has indicated that certain sulfonamides exhibit inhibitory effects on enzymes and receptors involved in metabolic disorders, inflammation, and cancer. 2,6-Diethylbenzene-1-sulfonamide represents a promising candidate for further investigation due to its unique structural features.
The synthesis of 2,6-Diethylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the Friedel-Crafts alkylation of benzene to form diethylbenzene, followed by sulfonation to introduce the sulfonic acid group at the 1 position. Subsequent conversion of the sulfonic acid group to the sulfonamide involves reaction with ammonia or an amine derivative. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed reactions may be employed to optimize the synthesis pathway.
The chemical properties of 2,6-Diethylbenzene-1-sulfonamide make it a versatile intermediate in pharmaceutical synthesis. Its solubility profile allows for easy formulation into various drug delivery systems, while its stability ensures compatibility with different storage conditions. Additionally, the compound's ability to undergo further functionalization makes it a valuable building block for more complex molecules.
Recent research has highlighted the importance of understanding the molecular interactions between sulfonamides and biological targets. Computational studies using molecular dynamics simulations have provided insights into how 2,6-Diethylbenzene-1-sulfonamide interacts with proteins and enzymes at an atomic level. These studies have revealed that the ethyl groups at positions 2 and 6 play a crucial role in modulating binding affinity and specificity. Such detailed understanding is essential for designing molecules with enhanced pharmacological activity.
In vitro studies have demonstrated that 2,6-Diethylbenzene-1-sulfonamide exhibits potential as an inhibitor of certain enzymes associated with metabolic diseases. For example, preliminary data suggest that it may interfere with the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of DHFR is a well-known strategy in anticancer therapy, highlighting the therapeutic potential of this compound.
The compound's anti-inflammatory properties have also been explored in recent studies. Sulfonamides are known to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that 2,6-Diethylbenzene-1-sulfonamide may exhibit similar effects, making it a candidate for developing treatments for chronic inflammatory conditions such as rheumatoid arthritis.
Evaluation of 2,6-Diethylbenzene-1-sulfonamide's pharmacokinetic properties is crucial for determining its suitability as a drug candidate. Studies have focused on its absorption, distribution, metabolism, excretion (ADME), and toxicological profile. Preliminary findings suggest that the compound has moderate oral bioavailability and undergoes metabolic degradation via cytochrome P450 enzymes. Understanding these processes helps in predicting its clinical efficacy and potential side effects.
The development of novel pharmaceuticals often involves iterative optimization of lead compounds based on structural modifications. Future research on 2,6-Diethylbenzene-1-sulfonamide may involve exploring analogs with different substituents or functional groups to enhance specific biological activities. Advances in synthetic chemistry and computational modeling will facilitate rapid screening of new derivatives.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have enabled researchers to predict how modifications to 2,6-Diethylbenzene-1-sulfonamide's structure will affect its interactions with biological targets. This approach has significantly reduced the time and cost associated with traditional trial-and-error methods in drug development.
In conclusion, 2,6-Diethylbenzene-1-sulfonamide (CAS No. 1099661-01-4) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. Ongoing research aims to elucidate its pharmacological mechanisms and optimize its pharmacokinetic properties for clinical use.
1099661-01-4 (2,6-Diethylbenzene-1-sulfonamide) 関連製品
- 898787-96-7((3,4-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone)
- 326474-68-4(1-methyl-1H-indazole-3-thiol)
- 2098029-74-2(3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid)
- 2137538-11-3(5-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)
- 2225172-93-8((2-cyclopentylpyridin-4-yl)boronic acid)
- 1094369-57-9(4-(4-Fluorophenoxy)pyridine-2-carboxylic acid)
- 1805378-22-6(6-Cyano-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)
- 20725-33-1(1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)
- 97105-01-6(POLY(GLU, ALA, TYR) SODIUM SALT)
- 1803920-23-1(3-Amino-4-cyano-6-fluoro-2-(trifluoromethoxy)pyridine)
